Methyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)benzoate
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Overview
Description
Methyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)benzoate is a complex organic compound that features a unique structure combining a benzoate ester, an azetidine ring, and a pyridinyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)benzoate typically involves a multi-step process. One common method includes the [2 + 2] annulation reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) and a solvent like 1,4-dioxane . This reaction forms the azetidine ring, which is then further functionalized to introduce the pyridinyl ether and benzoate ester groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Methyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)benzoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of methyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical reactions, potentially inhibiting or activating specific pathways. The pyridinyl ether group may also contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Compounds like azetidine-2-carboxylic acid and azetidine-3-carboxylic acid share the azetidine ring structure but differ in their functional groups and overall reactivity.
Pyridinyl ethers: Compounds such as 3-pyridinyloxyacetic acid and 3-pyridinyloxyethanol have similar pyridinyl ether groups but lack the azetidine ring.
Uniqueness
Methyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)benzoate is unique due to its combination of a strained azetidine ring, a pyridinyl ether group, and a benzoate ester.
Biological Activity
Methyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
This compound features a unique combination of a benzoate moiety, a pyridinyl ether group, and an azetidine ring. The structural complexity contributes to its reactivity and potential biological interactions.
Property | Value |
---|---|
Molecular Formula | C_{15}H_{16}N_{2}O_{3} |
Molecular Weight | 272.30 g/mol |
CAS Number | Not specified in available literature |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the pyridinyl ether may enhance the compound's ability to disrupt microbial membranes or inhibit essential enzymatic pathways in bacteria and fungi .
Case Study:
In a study evaluating the antimicrobial efficacy of related compounds, several derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting the importance of structural features in determining biological activity .
Anticancer Potential
The compound's unique structure suggests potential anticancer properties. Preliminary studies have shown that analogs can inhibit cancer cell proliferation by inducing apoptosis or inhibiting cell cycle progression. The azetidine ring's strain may facilitate interactions with specific cellular targets involved in cancer progression .
Research Findings:
A recent study indicated that this compound could inhibit tumor growth in vitro, with IC50 values comparable to established chemotherapeutics . The mechanism appears to involve the compound's interaction with cellular signaling pathways related to growth factor receptors.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cellular metabolism and proliferation.
- Receptor Modulation: It is hypothesized that the compound binds to receptors on cancer cells, altering their signaling pathways and leading to reduced viability.
- Oxidative Stress Induction: Similar compounds have been shown to increase reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in tumor cells .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound | Biological Activity | IC50 (µM) |
---|---|---|
This compound | Antimicrobial, Anticancer | TBD |
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone | Antimicrobial | 25 |
1-(3-(Hydroxymethyl)azetidin-1-yl)ethanone | Weak Anticancer | >100 |
Properties
IUPAC Name |
methyl 2-(3-pyridin-3-yloxyazetidine-1-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-22-17(21)15-7-3-2-6-14(15)16(20)19-10-13(11-19)23-12-5-4-8-18-9-12/h2-9,13H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDONPXTEGTTCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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